molecular formula C17H16O3 B1585915 3-Biphenyl-3-yl-3-oxopropionic acid ethyl ester CAS No. 677326-79-3

3-Biphenyl-3-yl-3-oxopropionic acid ethyl ester

Cat. No. B1585915
CAS RN: 677326-79-3
M. Wt: 268.31 g/mol
InChI Key: GGPCOTQUFRKOJH-UHFFFAOYSA-N
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Description

3-Biphenyl-3-yl-3-oxopropionic acid ethyl ester, also known as BPOE, is a chemical compound that has gained significant attention in the field of scientific research. BPOE is a derivative of biphenyl, a common organic compound that has been widely used in the synthesis of various pharmaceuticals and agrochemicals. BPOE has been found to possess several unique properties that make it a promising candidate for use in various scientific applications. In

Mechanism of Action

The mechanism of action of 3-Biphenyl-3-yl-3-oxopropionic acid ethyl ester is not well understood, but it is believed to involve the modulation of various biological pathways. This compound has been found to interact with several proteins, including enzymes and receptors, leading to changes in their activity. This compound has also been found to modulate the expression of various genes, leading to changes in cellular function.
Biochemical and Physiological Effects:
This compound has been found to possess several biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the activity of several enzymes, including acetylcholinesterase, tyrosinase, and monoamine oxidase. This compound has also been found to possess antioxidant and anti-inflammatory properties. In vivo studies have shown that this compound can improve cognitive function and reduce oxidative stress in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-Biphenyl-3-yl-3-oxopropionic acid ethyl ester is its ease of synthesis, which makes it readily available for use in various scientific applications. This compound is also highly stable and can be stored for long periods without significant degradation. However, one of the limitations of this compound is its relatively low solubility in water, which can limit its use in aqueous environments.

Future Directions

There are several future directions for the research and development of 3-Biphenyl-3-yl-3-oxopropionic acid ethyl ester. One area of interest is the synthesis of this compound-based materials with improved charge transport properties for use in electronic devices. Another area of interest is the development of this compound-based drugs for the treatment of various diseases, including Alzheimer's disease and cancer. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential applications in other fields, such as materials science and catalysis.
Conclusion:
In conclusion, this compound is a promising chemical compound that has gained significant attention in the field of scientific research. This compound possesses several unique properties that make it a promising candidate for use in various scientific applications, including organic electronics and drug development. The synthesis method of this compound is relatively simple, and the compound is highly stable, making it readily available for use in various scientific experiments. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in other fields.

Scientific Research Applications

3-Biphenyl-3-yl-3-oxopropionic acid ethyl ester has been found to possess several unique properties that make it a promising candidate for use in various scientific applications. One of the most significant applications of this compound is in the field of organic electronics, where it is used as a building block for the synthesis of organic semiconductors. This compound-based semiconductors have been found to possess excellent charge transport properties, making them ideal for use in electronic devices such as solar cells, light-emitting diodes, and field-effect transistors.

properties

IUPAC Name

ethyl 3-oxo-3-(3-phenylphenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O3/c1-2-20-17(19)12-16(18)15-10-6-9-14(11-15)13-7-4-3-5-8-13/h3-11H,2,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGPCOTQUFRKOJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)C1=CC=CC(=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80373486
Record name ethyl 3-oxo-3-(3-phenylphenyl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80373486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

677326-79-3
Record name ethyl 3-oxo-3-(3-phenylphenyl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80373486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 677326-79-3
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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